molecular formula C9H14BrNOS B13165636 3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

Katalognummer: B13165636
Molekulargewicht: 264.18 g/mol
InChI-Schlüssel: QSMNSPZCMWECJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C10H14BrNOS It is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiophene ring.

    Amination: The brominated thiophene is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

    Addition of Dimethylpropan-1-ol: The final step involves the addition of 2,2-dimethylpropan-1-ol to the aminated thiophene derivative under suitable reaction conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while substitution reactions can introduce various functional groups into the thiophene ring.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic materials, due to its unique structural features.

Wirkmechanismus

The mechanism of action of 3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-1-(5-bromothiophen-3-yl)-2-methylpropan-1-ol: A similar compound with a slightly different alkyl chain.

    3-Amino-1-(5-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol: A compound with a chlorine atom instead of bromine.

    3-Amino-1-(5-fluorothiophen-3-yl)-2,2-dimethylpropan-1-ol: A compound with a fluorine atom instead of bromine.

Uniqueness

3-Amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the bromine atom in the thiophene ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, including its use as a precursor in the synthesis of more complex molecules and its potential biological activities.

Eigenschaften

Molekularformel

C9H14BrNOS

Molekulargewicht

264.18 g/mol

IUPAC-Name

3-amino-1-(5-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)6-3-7(10)13-4-6/h3-4,8,12H,5,11H2,1-2H3

InChI-Schlüssel

QSMNSPZCMWECJA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CN)C(C1=CSC(=C1)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.